molecular formula C4H8O2S B032392 Methyl 2-mercaptopropionate CAS No. 53907-46-3

Methyl 2-mercaptopropionate

Cat. No.: B032392
CAS No.: 53907-46-3
M. Wt: 120.17 g/mol
InChI Key: SNWKNPMDQONHKK-UHFFFAOYSA-N
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Description

Methyl 2-mercaptopropionate, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is notable for its thiol group, which imparts unique reactivity and properties.

Mechanism of Action

Target of Action

Methyl 2-Mercaptopropionate, also known as Methyl 3-Mercaptopropionate , is a chemical compound with the molecular formula C4H8O2S . It is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate . .

Biochemical Pathways

This compound may be involved in the degradation of dimethylsulfoniopropionate (DMSP), an abundant marine metabolite. In this process, DMSP is initially biodegraded by cleavage into dimethyl sulfide (DMS) and acrylate or by demethylation to 3-methylmercaptopropionate (MMPA). Demethylation of MMPA produces 3-mercaptopropionate (MPA) which is catabolized with the elimination of H2S to leave acrylate . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The process involves refluxing the reactants under an inert atmosphere, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often employs reactive distillation technology. This method involves the continuous reaction of 2-mercaptopropionic acid with methanol in the presence of a catalyst within a distillation column. The product is separated from unreacted materials and by-products through fractional distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield various thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are often employed.

Major Products:

Scientific Research Applications

Methyl 2-mercaptopropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: this compound is employed in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

  • Methyl 3-mercaptopropionate
  • Ethyl thioglycolate
  • 2-Mercaptopropionic acid

Comparison: Methyl 2-mercaptopropionate is unique due to its specific structural configuration, which imparts distinct reactivity compared to similar compounds. For instance, methyl 3-mercaptopropionate has a different position of the thiol group, affecting its reactivity and applications. Ethyl thioglycolate and 2-mercaptopropionic acid also have different functional groups and properties, making this compound a valuable compound in specific chemical and industrial processes .

Properties

IUPAC Name

methyl 2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWKNPMDQONHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866371
Record name Methyl 2-mercaptopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53907-46-3
Record name Propanoic acid, 2-mercapto-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-mercaptopropionate
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Record name Methyl 2-mercaptopropanoate
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Record name Methyl 2-mercaptopropionate
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Record name METHYL 2-MERCAPTOPROPIONATE
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